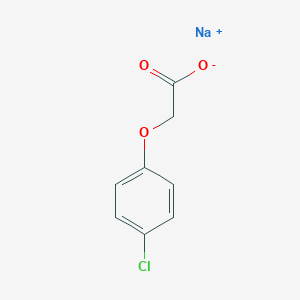

sodium;2-(4-chlorophenoxy)acetate

Description

BenchChem offers high-quality sodium;2-(4-chlorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-(4-chlorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

sodium;2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETFXLWWGIUWAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Synthesis Guide: Sodium 2-(4-chlorophenoxy)acetate

Executive Summary

Sodium 2-(4-chlorophenoxy)acetate (CAS: 13730-98-8) is a phenoxy auxin analogue widely utilized as a plant growth regulator to prevent fruit abscission and promote fruit set. While structurally similar to the herbicide 2,4-D, it lacks the 2-chloro substituent, significantly altering its bioactivity profile.

This technical guide details a self-validating synthetic protocol designed for high-purity applications (e.g., tissue culture or pharmaceutical intermediates). Unlike crude industrial methods that precipitate the salt directly from the reaction mixture—trapping inorganic halides—this protocol mandates the isolation of the intermediate free acid, 4-chlorophenoxyacetic acid (4-CPA), followed by stoichiometric neutralization. This ensures the removal of unreacted phenols and glycolic acid byproducts before the final salt formation.

Part 1: Theoretical Framework & Mechanism

The synthesis relies on the Williamson Ether Synthesis , an

Reaction Thermodynamics & Kinetics

-

Activation: 4-chlorophenol (

) is deprotonated by Sodium Hydroxide to form the sodium 4-chlorophenoxide nucleophile.[1] -

Substitution: The phenoxide attacks the chloroacetate anion. Note that chloroacetic acid (

) will consume one equivalent of base immediately. -

Side Reactions:

-

Hydrolysis:[2] High temperatures or insufficient phenoxide concentration can lead to hydroxide ions attacking chloroacetate, yielding glycolic acid (sodium glycolate).

-

Polychlorination: Not applicable here as starting material is mono-substituted, but feedstock purity is critical.

-

Mechanistic Pathway (DOT Visualization)

Caption: Step-wise mechanism showing activation,

Part 2: Experimental Protocol

This protocol is designed for a 0.1 mol scale . It utilizes the "Acid Isolation Method" to guarantee the exclusion of inorganic salts from the final product.

Reagent Table

| Reagent | MW ( g/mol ) | Quantity | Moles | Eq. | Role |

| 4-Chlorophenol | 128.56 | 12.9 g | 0.10 | 1.0 | Nucleophile precursor |

| Chloroacetic Acid | 94.50 | 11.3 g | 0.12 | 1.2 | Electrophile (Excess) |

| NaOH (Solid) | 40.00 | 9.0 g | 0.225 | 2.25 | Base (Deprotonation + Neutralization) |

| Water (Distilled) | 18.02 | 100 mL | - | - | Solvent |

| HCl (conc. 37%) | 36.46 | ~15 mL | - | Excess | Acidification (Precipitation) |

| NaOH (0.1M Soln) | - | Titrated | - | 1.0 | Final Salt Conversion |

Step-by-Step Methodology

Phase 1: Synthesis of the Intermediate (4-CPA Free Acid)

-

Preparation of Sodium Chloroacetate: In a beaker, dissolve 11.3 g of chloroacetic acid in 20 mL of water. Slowly add a cooled solution of 4.8 g NaOH in 20 mL water with stirring. Keep temperature

C to prevent hydrolysis. Note: This pre-neutralization prevents the heat of neutralization from degrading the phenol in the next step. -

Phenoxide Formation: In a 250 mL round-bottom flask (RBF), dissolve 12.9 g of 4-chlorophenol in 30 mL of water containing 4.2 g of NaOH. Stir until a clear solution of sodium 4-chlorophenoxide forms.

-

Reaction: Add the sodium chloroacetate solution to the RBF. Add boiling chips.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 60 minutes . The solution should remain alkaline (check with pH paper; if not, add small amounts of 10% NaOH).

-

Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated HCl with vigorous stirring until the pH reaches

. A thick white precipitate of 4-chlorophenoxyacetic acid will form. -

Filtration & Wash: Vacuum filter the crude acid.[3] Wash with ice-cold water (3 x 20 mL) to remove NaCl and unreacted chloroacetic acid.

-

Self-Validation Point: Measure the melting point of the dried crude acid. If

C, recrystallize from hot water before proceeding.[4] Target range: 156–158°C.

-

Phase 2: Conversion to Sodium Salt[5]

-

Resuspension: Suspend the purified, dried 4-CPA free acid in minimal distilled water (approx. 50 mL).

-

Neutralization: Add 1M NaOH solution dropwise while monitoring pH. Stop exactly at pH 7.5–8.0 . The solid will dissolve as it converts to the salt.

-

Isolation:

-

Method A (Lyophilization): Freeze dry the solution for the highest purity amorphous powder.

-

Method B (Crystallization): Evaporate water under reduced pressure (Rotavap) until a slurry forms. Cool to 4°C, filter, and dry.

-

Part 3: Process Optimization & Critical Parameters

To ensure reproducibility and yield, the following parameters must be strictly controlled.

| Parameter | Optimal Range | Impact of Deviation |

| Stoichiometry | 1.2 Eq Chloroacetate | <1.0 Eq: Leaves unreacted toxic phenol. >1.5 Eq: Increases glycolic acid byproduct difficulty. |

| Reaction pH | > 10 (Alkaline) | Acidic/Neutral: Phenol protonates, stopping the reaction ( |

| Temperature | 100°C (Reflux) | <80°C: Reaction incomplete. >120°C: (Pressurized) Promotes ether cleavage or decomposition. |

| Acidification | pH < 2 | pH > 3: Incomplete precipitation of the free acid (pKa ~3.1), lowering yield. |

Part 4: Quality Control & Characterization

The identity of the final sodium salt is confirmed via the spectral signature of the anion.

Spectroscopic Data

| Technique | Signal / Peak | Assignment |

| (D$_2$O, 400 MHz) | Aromatic (Ortho to ether linkage) | |

| Aromatic (Meta to ether linkage) | ||

| FT-IR (KBr) | 1610 cm | |

| 1420 cm | ||

| 1240 cm | ||

| Melting Point | > 280°C | Decomposes (Characteristic of ionic organic salts) |

| HPLC | Retention Time | Match against USP reference standard (C18 column, MeOH:Water mobile phase). |

Part 5: Industrial Workflow & Safety

Scaling this process introduces thermal risks due to the exothermic nature of neutralization.

Safety Profile

-

4-Chlorophenol: Highly toxic, rapidly absorbed through skin. Causes severe burns. Must be handled in a fume hood with nitrile gloves.

-

Chloroacetic Acid: Corrosive solid.

-

Sodium 2-(4-chlorophenoxy)acetate: Moderate toxicity (LD50 rat oral ~800 mg/kg). Avoid dust inhalation.

Process Flow Diagram (DOT)

Caption: Industrial workflow emphasizing the isolation of the intermediate acid to ensure salt purity.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-

PubChem. (n.d.).[6][7] Sodium 2-(4-chlorophenoxy)acetate - Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link][8]

- Hayes, W. J., & Laws, E. R. (1991). Handbook of Pesticide Toxicology. Academic Press.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 4. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium p-chlorophenoxyacetate | C8H6ClNaO3 | CID 23675789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13730-98-8[Sodium 2-(4-chlorophenoxy)acetate]- Acmec Biochemical [acmec.com.cn]

sodium 2-(4-chlorophenoxy)acetate chemical properties and structure

Physicochemical Characterization, Synthesis, and Bio-Analytical Protocols

Executive Summary & Molecular Identity

Sodium 2-(4-chlorophenoxy)acetate (Sodium 4-CPA) is the sodium salt of the synthetic phenoxy auxin 4-chlorophenoxyacetic acid. Unlike its parent acid, which has limited aqueous solubility, the sodium salt is highly water-soluble, making it the preferred formulation for agricultural applications requiring root uptake or foliar spraying.

Functionally, it acts as a structural mimic of the endogenous plant hormone Indole-3-acetic acid (IAA). It is primarily utilized in plant tissue culture and agronomy to induce parthenocarpy (seedless fruit set) in tomatoes and to regulate fruit thinning.

| Parameter | Data |

| IUPAC Name | Sodium 2-(4-chlorophenoxy)acetate |

| Common Name | Sodium 4-CPA; 4-CPA Na |

| CAS Registry Number | 13730-98-8 (Salt); 122-88-3 (Parent Acid) |

| Molecular Formula | C₈H₆ClNaO₃ |

| Molecular Weight | 208.57 g/mol |

| Appearance | White needle-like or prismatic crystals |

| Primary Function | Synthetic Auxin / Plant Growth Regulator (PGR) |

Physicochemical Profile

Understanding the dissociation behavior of Sodium 4-CPA is critical for formulation and analytical method development.

Solubility & Stability[1][2]

-

Aqueous Solubility: High. The ionic bond between the carboxylate anion and sodium cation facilitates rapid dissolution in water, unlike the free acid which requires organic co-solvents (e.g., ethanol or DMSO).

-

pKa (Parent Acid): ~3.56.

-

Implication: At physiological pH (7.4) and agronomic spray pH (>5.0), the molecule exists almost exclusively as the anionic species (4-chlorophenoxyacetate).

-

-

Thermal Stability: Stable up to melting point (154–164°C). It does not undergo rapid decarboxylation under standard storage conditions.

Synthesis & Manufacturing

The industrial synthesis of Sodium 4-CPA follows a Williamson ether synthesis pathway, favored for its high yield and atom economy.

Reaction Logic

-

Condensation: p-Chlorophenol is reacted with chloroacetic acid under strong alkaline conditions (NaOH). The base serves two roles: it deprotonates the phenol to form a nucleophilic phenoxide ion and neutralizes the HCl byproduct.

-

Salt Formation: The resulting 4-chlorophenoxyacetic acid is neutralized with sodium carbonate or sodium hydroxide to yield the sodium salt.

Synthesis Workflow Diagram

Figure 1: Industrial synthesis pathway via Williamson etherification and subsequent neutralization.

Mechanism of Action (Biological)

Sodium 4-CPA functions as a "molecular glue" within the auxin signaling pathway.

The Auxin Signaling Cascade

-

Transport: The 4-CPA anion enters the cell (often requiring pH-dependent protonation in the apoplast to cross the membrane via passive diffusion or AUX1 influx carriers).

-

Receptor Binding: Inside the nucleus, 4-CPA binds to the TIR1/AFB F-box proteins.

-

Ubiquitination: This binding promotes the recruitment of Aux/IAA transcriptional repressors to the SCF^TIR1 complex.

-

Degradation: The SCF complex poly-ubiquitinates the Aux/IAA repressors, marking them for destruction by the 26S proteasome.

-

Gene Activation: With repressors destroyed, ARF (Auxin Response Factors) are liberated to dimerize and initiate transcription of auxin-responsive genes (e.g., GH3, SAUR).

Key Difference from Natural Auxin: 4-CPA has a lower affinity for TIR1 than IAA but is metabolically more stable (resistant to oxidation), leading to a prolonged signal duration.

Figure 2: The SCF^TIR1 ubiquitin-proteasome pathway activated by Sodium 4-CPA.

Analytical Methodologies

Accurate quantification requires High-Performance Liquid Chromatography (HPLC).

Critical Technical Insight: The "Ion Suppression" Rule

Although you are analyzing the sodium salt, the mobile phase must be acidic . On a C18 column, the ionized form (carboxylate anion) is too polar and will elute in the void volume with poor peak shape. You must lower the pH of the mobile phase (typically < 3.0) to protonate the molecule back to its acid form (4-CPA), increasing its hydrophobicity and retention on the column.

Validated HPLC Protocol

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 × 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Phosphoric Acid (pH ~2.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Isocratic Ratio | 60% A : 40% B |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 230 nm (Primary) or 280 nm (Secondary confirmation) |

| Injection Volume | 10–20 µL |

| Retention Time | ~4.5 to 6.0 min (Dependent on column length) |

Sample Preparation (Technical Grade):

-

Weigh 50 mg of Sodium 4-CPA.

-

Dissolve in 50 mL of Mobile Phase (mixture). Note: Dissolving directly in 100% Acetonitrile may cause precipitation of the sodium salt; use the aqueous mixture.

-

Filter through a 0.45 µm PTFE filter before injection.

Toxicology & Safety Profile

While less toxic than some phenoxy herbicides (like 2,4,5-T), Sodium 4-CPA requires careful handling.

-

Acute Oral Toxicity (LD50):

-

Metabolic Fate: The compound is rapidly absorbed but poorly metabolized in mammals. It is primarily excreted unchanged in urine, reducing the risk of bioaccumulation compared to lipophilic organochlorines.

-

Handling:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23675789, Sodium 2-(4-chlorophenoxy)acetate. Retrieved from [Link]

-

United States Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): 4-Chlorophenoxyacetic Acid (4-CPA).[6] Retrieved from [Link][7]

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex. Nature, 446(7136), 640-645. (Foundational mechanism for auxin mimics). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Water Soluble 4-Chlorophenoxyacetic Acid Sodium Salt Plant Growth Regulator 4-CPA Sodium Salt 4-CPA Na Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 6. 4-Chlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. One moment, please... [mjas.analis.com.my]

The Molecular Dynamics of 4-CPA Sodium Salt: A Technical Whitepaper on Synthetic Auxin Signaling and Plant Physiology

Executive Summary

4-Chlorophenoxyacetic acid (4-CPA) is a highly active synthetic plant growth regulator belonging to the phenoxy class of auxins. While the free acid form of 4-CPA has been utilized for decades, its application in precision agriculture and highly controlled biochemical assays is often limited by poor aqueous solubility. The sodium salt formulation (4-CPA-Na) circumvents this limitation, providing complete water solubility, uniform bioavailability, and eliminating the need for phytotoxic organic solvents during application[1][2].

This whitepaper dissects the core mechanism of action of 4-CPA-Na at the molecular level, detailing its interaction with the TIR1/AFB signaling pathway, its downstream physiological effects (such as parthenocarpy and chemical elicitation of defense mechanisms), and provides self-validating experimental protocols for researchers investigating auxin-mediated gene expression.

Core Mechanism of Action: The TIR1/AFB Signaling Pathway

The biological efficacy of 4-CPA-Na is rooted in its ability to mimic the endogenous plant hormone indole-3-acetic acid (IAA)[3]. However, unlike IAA, which is subject to rapid metabolic degradation and conjugation, 4-CPA exhibits higher metabolic stability in plant tissues, leading to prolonged signaling activation[4].

The "Molecular Glue" Paradigm

The canonical auxin signaling pathway is governed by the SCFTIR1/AFB E3 ubiquitin ligase complex and the Aux/IAA family of transcriptional repressors[5]. In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), keeping auxin-responsive genes silenced.

When 4-CPA-Na is absorbed by the plant, the dissociated 4-CPA anion enters the nucleus and binds to the leucine-rich repeat domain of the TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-Box) receptors[6]. Crucially, 4-CPA acts as a "molecular glue." Its binding alters the conformational landscape of the receptor's binding pocket, drastically increasing the affinity of TIR1/AFB for the degron motif (Domain II) of the Aux/IAA repressor proteins[5].

Ubiquitination and Transcriptional Derepression

Once the TIR1-Auxin-Aux/IAA ternary complex is formed, the SCF complex polyubiquitinates the Aux/IAA repressor. This tags the repressor for rapid degradation by the 26S proteasome[6]. The destruction of Aux/IAA liberates the ARF transcription factors, which then dimerize and bind to Auxin Response Elements (AuxREs) in the promoters of target genes, triggering cascades related to cell division, expansion, and differentiation[7].

Fig 1: The canonical TIR1/AFB auxin signaling pathway activated by 4-CPA.

Physiological Effects and Agronomic Applications

Because 4-CPA effectively hijacks the endogenous auxin signaling machinery, its application yields profound physiological changes, primarily utilized in high-value horticultural crops.

Parthenocarpy and Fruit Abscission Prevention

In crops like tomatoes, grapes, and eggplants, the exogenous application of 4-CPA-Na to unpollinated ovaries bypasses the need for fertilization. The sudden surge in auxin signaling mimics the hormonal changes that normally follow successful pollination, triggering rapid cell division in the ovary wall and resulting in parthenocarpic (seedless) fruit[7]. Furthermore, 4-CPA prevents the formation of the abscission layer in the pedicel, drastically reducing flower and fruit drop during temperature stress[1].

Novel Defense Elicitation

Recent pharmacological studies have uncovered a secondary mechanism of action for 4-CPA in monocots. In rice, 4-CPA acts as a chemical elicitor against herbivorous insects like the white-backed planthopper (WBPH). Treatment with 4-CPA modulates peroxidase (POD) activity and increases hydrogen peroxide (H₂O₂) levels. This oxidative burst directly induces the deposition of lignin-like polymers in the parenchyma cells of the leaf sheath, physically preventing the planthopper's stylet from reaching the phloem[8].

Table 1: Quantitative Dosage and Application Effects of 4-CPA-Na

| Target Crop | Application Stage | 4-CPA-Na Concentration | Primary Physiological Effect |

| Tomato | 50% flowering | 25-30 mg/L | Prevents flower drop, induces parthenocarpy[1][2] |

| Eggplant | Flowering | 30-40 mg/L | Promotes fruit set, prevents abscission[2] |

| Grape | Flowering | 25-30 mg/L | Induces seedless fruit, promotes enlargement[2] |

| Rice | Vegetative | 5 mg/L | Elicits H₂O₂/POD defense against planthoppers[8] |

Experimental Protocols: Validating 4-CPA Efficacy

To rigorously evaluate the mechanism of action of a new 4-CPA-Na formulation or to study auxin-resistant mutants, researchers must employ self-validating experimental designs. The following protocols establish causality between 4-CPA application and molecular outcomes.

Protocol 1: In Vivo Validation of Aux/IAA Degradation

Objective: To prove that 4-CPA-Na induces the degradation of Aux/IAA repressors via the 26S proteasome, rather than through non-specific protein instability. Causality Check: We utilize MG132, a highly specific 26S proteasome inhibitor. If 4-CPA-Na functions through the canonical TIR1 pathway, MG132 will rescue the Aux/IAA protein from degradation, proving the mechanism is proteasome-dependent.

Step-by-Step Methodology:

-

Seedling Preparation: Grow transgenic Arabidopsis thaliana seedlings expressing an Aux/IAA-Luciferase fusion protein (e.g., HS::AXR3NT-GUS or similar degron reporters) in liquid MS medium for 7 days.

-

Pre-treatment (The Control Mechanism): Divide seedlings into two cohorts. Pre-treat Cohort A with DMSO (mock) and Cohort B with 50 µM MG132 for 2 hours. Rationale: This allows the inhibitor to permeate the tissue and block the proteasome before the auxin signal is introduced.

-

4-CPA-Na Induction: Add 10 µM of fully dissolved 4-CPA-Na to both cohorts. Incubate for 30 minutes.

-

Protein Extraction: Flash-freeze tissues in liquid nitrogen. Homogenize in extraction buffer containing protease inhibitors (excluding MG132 to prevent post-lysis artifacts).

-

Quantification: Perform a Western Blot using anti-GUS or anti-Luciferase antibodies.

-

Validation: A successful assay will show a near-complete loss of the reporter band in Cohort A (proving 4-CPA efficacy), while Cohort B will show a strong retained band (proving the degradation was specifically mediated by the 26S proteasome).

Protocol 2: Phenotypic Profiling of Parthenocarpy in Tomato

Objective: To quantify the biological activity of 4-CPA-Na in inducing fruit set without pollination.

Step-by-Step Methodology:

-

Emasculation: Select tomato plants (Solanum lycopersicum) at the pre-anthesis stage. Carefully remove the anthers (emasculation) from the flower buds to prevent self-pollination.

-

Treatment Application: Prepare a 30 mg/L solution of 4-CPA-Na in distilled water. Rationale for Sodium Salt: Using the sodium salt eliminates the need for ethanol/Tween-20 surfactants which can cause micro-necrosis on delicate floral tissues, confounding the fruit-set data.

-

Application: Using a micro-sprayer, apply 2 mL of the solution directly to the emasculated ovaries. Treat control plants with distilled water.

-

Observation & Harvesting: Monitor fruit expansion at 7, 14, and 21 days post-treatment. Harvest at the breaker stage.

-

Data Collection: Weigh the fruits and bisect them equatorially to confirm the absence of seeds (parthenocarpy), validating the bypass of the fertilization requirement[7].

Fig 2: Experimental workflow for validating 4-CPA-Na mechanism and efficacy.

Conclusion

4-CPA sodium salt remains a critical tool in both agricultural production and plant biology research. By functioning as a highly stable structural analog of IAA, it acts as a molecular glue within the TIR1/AFB signaling complex, driving the targeted destruction of transcriptional repressors. The shift toward the sodium salt formulation ensures precise, solvent-free dosing, allowing researchers and agronomists to harness its full potential in inducing parthenocarpy, preventing fruit drop, and exploring novel plant defense elicitation pathways.

References

-

Hangzhou Tianlong Biotechnology Co., Ltd. "4-Chlorophenoxyacetic acid(4-CPA) from China manufacturer". CN-Agro.[Link]

-

Oxford Academic. "Hormonal interactions underlying parthenocarpic fruit formation in horticultural crops". Horticulture Research.[Link]

-

National Institutes of Health (NIH). "Chemical Biology in Auxin Research". Cold Spring Harbor Perspectives in Biology.[Link]

-

Zhengzhou Delong Chemical Co., Ltd. "About 4-CPA sodium salt/4-CPA Na". Plant Growth Hormones.[Link]

-

MDPI. "Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings". Plants.[Link]

-

AgreenCoBio. "4-CPA (4-Chlorophenoxyacetic acid) 98%TC. Salt 98%". AgreenCoBio.[Link]

-

National Institutes of Health (NIH). "Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera". International Journal of Molecular Sciences.[Link]

-

Proceedings of the National Academy of Sciences (PNAS). "An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale". PNAS.[Link]

Sources

- 1. About 4-CPA sodium salt/4-CPA Na - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. agreencobio.com [agreencobio.com]

- 3. CAS 122-88-3: 4-Chlorophenoxyacetic acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Auxin Revolution: A Technical History of Chlorophenoxyacetic Acids

This guide provides a technical reconstruction of the discovery, synthesis, and molecular mechanism of chlorophenoxyacetic acids. It is designed for researchers requiring a deep understanding of how early herbicide chemistry evolved into modern auxin-mimic technologies.

Executive Summary

Chlorophenoxyacetic acids (notably 2,4-D and MCPA) represent the first generation of selective herbicides. Their discovery in the 1940s marked a paradigm shift from non-selective inorganic salts (e.g., sodium chlorate) to systemic organic molecules that mimic plant hormones.[1] This guide analyzes the parallel discovery tracks in the UK and USA, the specific chemical protocols that enabled mass production, and the molecular mechanism of action involving the TIR1/AFB receptor complex.

The Precursor Era: The Search for Stability

In the 1930s, the identification of Indole-3-acetic acid (IAA) as the primary natural auxin spurred research into its agricultural applications. However, IAA is metabolically unstable in the field, rapidly degraded by IAA-oxidases and light.

The Core Hypothesis: Researchers hypothesized that structural analogs of IAA could retain biological activity while resisting enzymatic degradation. The objective was to create a "super-auxin" that would overstimulate plant growth to the point of systemic collapse.

The Parallel Discovery (1940–1942)

Due to WWII secrecy, four groups independently arrived at the phenoxyacetic acid structure.

-

United Kingdom (ICI & Rothamsted): William Templeman discovered that high concentrations of IAA killed broadleaf weeds in cereal crops but spared the cereals. Seeking a stable analog, his team synthesized MCPA (2-methyl-4-chlorophenoxyacetic acid).

-

United States (Am. Chem. Paint Co.[2] & USDA): Franklin Jones and the team of Kraus/Mitchell sought similar compounds, focusing on 2,4-D (2,4-dichlorophenoxyacetic acid).

-

The Publication Conflict: While the original inventors were bound by wartime secrecy, Zimmerman and Hitchcock at the Boyce Thompson Institute (who were not the original discoverers) published the first paper on 2,4-D's growth-regulating properties in 1942, creating historical friction regarding priority.

Chemical Synthesis: The Pokorny Protocol (1941)

Robert Pokorny published the definitive synthesis of 2,4-D in 1941 (J. Am. Chem. Soc.). This method relies on a Williamson ether synthesis, coupling a chlorinated phenol with chloroacetic acid under alkaline conditions.

Synthesis Workflow Diagram

The following diagram illustrates the industrial synthesis pathway for 2,4-D and the critical divergence point for 2,4,5-T that leads to TCDD (Dioxin) formation.

Figure 1: Synthesis pathways of Phenoxy Herbicides showing the thermal risk of Dioxin formation.

Experimental Protocol: Modified Pokorny Synthesis

Objective: Synthesis of 2,4-Dichlorophenoxyacetic acid. Scale: Laboratory (0.1 mol).

Reagents:

-

2,4-Dichlorophenol (16.3 g, 0.1 mol)

-

Chloroacetic acid (9.5 g, 0.1 mol)

-

Sodium Hydroxide (NaOH) (8.0 g, 0.2 mol)

-

Water (50 mL)

-

Hydrochloric acid (HCl) (conc.)

Step-by-Step Methodology:

-

Solubilization: In a 250 mL round-bottom flask, dissolve 2,4-dichlorophenol in a solution of NaOH (4.0 g) in 25 mL water. Mechanism: This deprotonates the phenol, creating the phenoxide nucleophile.

-

Addition: Dissolve chloroacetic acid in a separate solution of NaOH (4.0 g) in 25 mL water. Add this slowly to the phenoxide solution. Note: The solution must remain alkaline (pH > 10) to prevent protonation of the phenoxide.

-

Reflux: Heat the mixture to reflux (100°C) for 1–2 hours.

-

Causality: Heat provides the activation energy for the S_N2 attack of the phenoxide oxygen on the alpha-carbon of the chloroacetate.

-

-

Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl until pH < 2.

-

Observation: A thick white precipitate (the free acid form of 2,4-D) will form immediately.

-

-

Purification: Filter the crude solid. Recrystallize from benzene or aqueous ethanol to remove unreacted phenol.

-

Validation: Melting point should be sharp at 138°C.

-

Molecular Mechanism: Death by Overgrowth

The lethality of chlorophenoxy acids stems from their ability to mimic auxin (IAA) at the receptor level but resist the metabolic "off-switches" that regulate natural hormones.

The TIR1/AFB Signaling Pathway

Recent structural biology reveals that 2,4-D acts as a "molecular glue," stabilizing the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins.

Mechanism Steps:

-

Entry: 2,4-D enters the cell and diffuses into the nucleus.

-

Binding: It binds to the hydrophobic pocket of the TIR1 F-box protein.

-

Recruitment: This conformational change increases TIR1's affinity for Aux/IAA repressor proteins.

-

Ubiquitination: The SCF^TIR1 complex poly-ubiquitinates the Aux/IAA repressor.

-

Degradation: The 26S Proteasome degrades the repressor.

-

Gene Activation: ARF (Auxin Response Factors) transcription factors are released, driving massive overexpression of ethylene and ABA biosynthesis genes.

Pathway Diagram

Figure 2: The SCF^TIR1 auxin signaling cascade activated by 2,4-D.

Structure-Activity Relationships (SAR)

The position of the chlorine atoms is the determinant of both herbicidal activity and metabolic stability.

Table 1: Comparative SAR of Phenoxyacetic Acids

| Compound | Structure | Auxin Activity | Stability | Primary Use |

| IAA | Indole-3-acetic acid | High | Low (Rapid oxidation) | Natural hormone (not used as herbicide) |

| 2,4-D | 2,4-Dichloro- | High | High | Broadleaf weeds in cereals/turf |

| MCPA | 2-Methyl-4-chloro- | High | High | Broadleaf weeds (safer on oats/legumes) |

| 2,4,5-T | 2,4,5-Trichloro- | Very High | Very High (Recalcitrant) | Woody brush control (Banned) |

| 2,6-D | 2,6-Dichloro- | Inactive | High | None (Steric hindrance prevents binding) |

Key Insight: The 4-position halogen is critical for receptor binding affinity. The 2,4,5-T analog is more lipophilic and resistant to degradation, making it effective against woody plants, but its synthesis carries the risk of TCDD formation.

References

-

Pokorny, R. (1941).[2][3] "New Compounds. Some Chlorophenoxyacetic Acids."[2][3][4][5] Journal of the American Chemical Society.[2] Link

-

Zimmerman, P. W., & Hitchcock, A. E. (1942). "Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity." Contributions from Boyce Thompson Institute. Link

-

Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link

-

Troyer, J. R. (2001). "In the beginning: the multiple discovery of the first hormone herbicides."[6][7][8] Weed Science. Link

-

Peterson, R. E., et al. (1993). "The mechanism of toxic action of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)." Annual Review of Pharmacology and Toxicology. Link

Sources

- 1. 2,4-D - Cultivar Magazine [revistacultivar.com]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dichlorophenoxyacetic acid - American Chemical Society [acs.org]

- 4. mdpi.com [mdpi.com]

- 5. deq.mt.gov [deq.mt.gov]

- 6. researchgate.net [researchgate.net]

- 7. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

Physiological Modulation of Plant Growth via Sodium 2-(4-chlorophenoxy)acetate

Mechanisms, Applications, and Protocols

Executive Summary

Sodium 2-(4-chlorophenoxy)acetate (Na-4-CPA) represents a critical class of synthetic auxins utilized to bypass natural homeostatic boundaries in plant development. Unlike its parent acid, the sodium salt offers superior aqueous solubility, making it a preferred candidate for high-precision agrochemical formulations. This guide analyzes the compound's pharmacodynamics within the plant system—specifically its interaction with the TIR1/AFB receptor complex—and details its physiological impact on parthenocarpy, stress resilience, and vascular differentiation.

Chemical and Pharmacological Profile[1][2][3][4][5][6][7]

Compound Identity:

-

IUPAC Name: Sodium 2-(4-chlorophenoxy)acetate

-

Role: Synthetic Auxin / Plant Growth Regulator (PGR)

-

Solubility: Highly water-soluble (unlike 4-CPA acid), facilitating rapid uptake via hydrophilic pores in the cuticle and transport through the phloem.

Bioavailability & Stability: Natural auxins like Indole-3-acetic acid (IAA) are labile, subject to rapid oxidation and conjugation by GH3 enzymes. Na-4-CPA is structurally resistant to these degradation pathways. The chlorination at the para position of the phenoxy ring sterically hinders enzymatic attack, resulting in a prolonged half-life within plant tissue. This "sustained release" effect allows for low-dosage applications (5–30 ppm) to achieve significant physiological shifts.

Mechanism of Action: The Auxin Signaling Bypass

Na-4-CPA functions as a "molecular glue," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.

The Signaling Cascade:

-

Ligand Binding: Na-4-CPA enters the nucleus and binds to the TIR1 receptor pocket.

-

Complex Assembly: This binding increases the affinity of TIR1 for Aux/IAA repressor proteins.

-

Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.

-

Proteasomal Degradation: The 26S proteasome degrades the tagged repressor.

-

Transcription Activation: Auxin Response Factors (ARFs) are released from inhibition, dimerize, and bind to Auxin Response Elements (AuxREs) on DNA, initiating gene transcription for cell elongation and division.

Critical Distinction: unlike IAA, Na-4-CPA does not trigger the negative feedback loops (e.g., rapid upregulation of GH3 conjugases) as aggressively, leading to a "locked-on" signaling state.

Figure 1: Molecular mechanism of Na-4-CPA. The compound acts as an agonist for the TIR1 receptor, triggering the degradation of repressors that block growth genes.

Physiological Impacts[1][3][8][9][10][11]

A. Reproductive Growth: Parthenocarpy and Fruit Set

The primary application of Na-4-CPA is the induction of fruit set in the absence of fertilization (parthenocarpy).

-

Mechanism: Exogenous auxin mimics the signal usually provided by developing seeds. This sustains the sink strength of the ovary, preventing the formation of the abscission zone in the pedicel.

-

Effect: In tomatoes (Solanum lycopersicum) and grapes (Vitis vinifera), this results in seedless or reduced-seed fruits with increased locular gel formation.

B. Stress Tolerance (Heat Shock)

Recent studies indicate that Na-4-CPA enhances thermotolerance in crops.

-

Pathway: Upregulation of Heat Shock Factors (HSFs) and Heat Shock Proteins (HSPs).[1][2]

-

Metabolic Markers: Treated plants exhibit higher activities of antioxidant enzymes (Superoxide Dismutase - SOD, Peroxidase - POD) and lower levels of Malondialdehyde (MDA), a marker of lipid peroxidation.

C. Vegetative Plasticity

At lower concentrations (1–5 ppm), Na-4-CPA promotes vascular differentiation (xylem/phloem development) and lateral root initiation. However, at high concentrations (>100 ppm), the "locked-on" signaling causes unregulated growth, epinasty (twisting of stems), and eventual vascular collapse, characteristic of its herbicidal origins.

Experimental Protocols

Protocol A: Tomato Fruit Set Bioassay

Objective: To quantify the efficacy of Na-4-CPA in preventing blossom drop and inducing fruit swelling under heat stress conditions.

Reagents:

-

Na-4-CPA (98% purity)[3]

-

Distilled water

-

Tween-20 (Surfactant)

Workflow:

Figure 2: Experimental workflow for assessing fruit set efficacy.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 1.0 g of Na-4-CPA in 1 L of distilled water to create a 1000 mg/L (ppm) stock. Store at 4°C in darkness (compound is photodegradable).

-

Working Solution: Dilute 25 mL of stock into 975 mL of water to achieve 25 ppm. Add 1 mL of Tween-20 to improve surface adhesion.

-

Application: Using a hand-held sprayer, target the flower clusters specifically.

-

Critical Control:Do not spray the apical meristem (growing tip). Auxin overdose here causes leaf curling (epinasty).

-

-

Data Recording: Measure "Fruit Set %" = (Fruits Swollen / Total Flowers) × 100.

Protocol B: Mulberry Vegetative Growth Assay

Objective: To enhance shoot number and leaf biomass.

-

Concentration: 5 mg/L (ppm).

-

Method: Foliar spray on seedlings.

-

Observation: Count new buds and measure leaf surface area after 25 days.

Data Summary: Dose-Response Relationships

The following table summarizes the physiological effects across different concentration gradients.

| Concentration (mg/L) | Target Species | Physiological Effect | Mechanism |

| 1 – 5 | Mulberry / Beans | Vegetative Stimulation | Promotes cell division; vascular differentiation. |

| 15 – 30 | Tomato / Brinjal | Fruit Set / Parthenocarpy | Prevents abscission layer formation; mimics seed signals. |

| 25 – 40 | Grape (Vitis) | Berry Enlargement | Increases cell expansion in pericarp. |

| > 100 | Weeds (Broadleaf) | Herbicidal Toxicity | Uncontrolled growth; vascular tissue collapse; epinasty. |

Safety and Toxicology (E-E-A-T)

While effective, Na-4-CPA requires rigorous safety protocols typical of bioactive agrochemicals.

-

Mammalian Toxicity: Acute oral LD50 (Rat) is ~2200 mg/kg.[3] It is classified as moderately toxic.

-

Environmental Fate: High water solubility implies a risk of leaching. Do not apply near open water bodies.

-

Phytotoxicity: High specificity for broadleaf plants. Drift can severely damage neighboring monocot crops (e.g., maize) or sensitive dicots.

Self-Validating Safety Check:

-

Before application: Test pH of solution (should be neutral to slightly acidic for stability).

-

During application: Use a shield nozzle to prevent drift.

References

-

Bypassing key auxin homeostasis regulators supports 4-CPA long-term signaling. ResearchGate. [Link]

-

Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress. Scientific Reports. [Link]

-

Exogenous spraying of 4-chlorophenoxyacetic acid sodium salt promotes growth and flavonoid biosynthesis of mulberry leaves. PubMed Central. [Link]

-

4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” Grape Seeds. MDPI / PMC. [Link]

-

Sodium 2,4-dichlorophenoxyacetate Chemical Properties and Toxicity. PubChem. [Link]

Sources

- 1. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. About 4-CPA sodium salt/4-CPA Na - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

Technical Guide to CAS 13730-98-8 (Sodium 4-Chlorophenoxyacetate): Physicochemical Properties, Mechanistic Pharmacology, and Experimental Workflows

As a Senior Application Scientist specializing in plant physiology and agricultural biochemistry, I frequently evaluate synthetic elicitors for crop enhancement and secondary metabolite induction. CAS 13730-98-8, chemically designated as Sodium 4-chlorophenoxyacetate (4-CPANa), is a highly soluble, synthetic auxin analog that has become a cornerstone in both commercial horticulture and advanced transcriptomic research.

Unlike its free acid counterpart (4-CPA), the sodium salt formulation offers superior aqueous solubility. This seemingly simple structural difference is critical in the laboratory: it bypasses the need for organic solvents (like ethanol or DMSO) during formulation, thereby eliminating solvent-induced phytotoxicity and ensuring that observed phenotypic changes are strictly attributable to the compound's auxin-mimetic activity.

This whitepaper synthesizes the physicochemical profiling, mechanistic pharmacology, and self-validating experimental workflows required to harness 4-CPANa effectively in research and development.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical parameters of 4-CPANa is essential for maintaining stability during long-term storage and ensuring reproducibility in aqueous bioassays. The compound presents as white, needle-like or prismatic crystals and exhibits high thermal stability, making it highly amenable to autoclaving in plant tissue culture media.

Table 1: Physicochemical Properties of CAS 13730-98-8

| Property | Value |

| Chemical Name | Sodium 4-chlorophenoxyacetate (4-CPANa) |

| CAS Number | 13730-98-8 |

| Molecular Formula | C₈H₆ClNaO₃ |

| Molecular Weight | 208.57 g/mol |

| Melting Point | 164 °C |

| Boiling Point | 315.2 °C at 760 mmHg |

| Flash Point | 144.4 °C |

| Solubility | Highly soluble in water |

| Appearance | White needle-like or prismatic crystals |

Data sourced from [1].

Mechanistic Pharmacology & Signal Transduction

4-CPANa functions as a potent synthetic auxin. From a mechanistic standpoint, its efficacy stems from a bipartite interaction with plant cellular machinery:

-

Receptor Activation: 4-CPANa competitively binds to the TIR1/AFB family of auxin receptors. This binding initiates the ubiquitination and subsequent degradation of Aux/IAA repressor proteins, freeing Auxin Response Factors (ARFs) to drive the transcription of auxin-responsive genes.

-

Transport Disruption: Unlike endogenous Indole-3-acetic acid (IAA), 4-CPANa acts as a competitive inhibitor of PIN-FORMED (PIN) efflux carriers. This disruption of polar auxin transport creates localized auxin maxima, which act as intense signaling hubs for developmental shifts.

These localized gradients coordinately upregulate genes in the phenylpropanoid pathway—specifically Phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), Chalcone synthase (CHS), and Flavonoid 3-O-glucosyltransferase (F3GT). This enzymatic cascade drives the biosynthesis of flavonoids (e.g., rutin, isoquercitrin) and lignin, fortifying plant defense mechanisms against pests like the white-backed planthopper ()[2] and significantly enhancing the medicinal profile of crops like Morus alba ()[3].

Mechanism of 4-CPANa-induced auxin signaling and flavonoid biosynthesis.

Application & Experimental Workflows

To ensure scientific integrity, any protocol utilizing 4-CPANa must be designed as a self-validating system. The following workflow details the exogenous elicitation of flavonoid biosynthesis, optimized for dicotyledonous models (e.g., tomato or mulberry).

Step 1: Formulation and Dose Optimization

-

Action: Prepare a 5–10 mg/L working solution of 4-CPANa in ultrapure water containing 0.05% Tween-20 as a surfactant.

-

Causality: Auxin responses are highly dose-dependent. Concentrations exceeding 15 mg/L often trigger ethylene biosynthesis, leading to leaf epinasty and severe root growth inhibition in non-target plants ()[4]. The 5–10 mg/L window maximizes target gene transcription without inducing senescence.

Step 2: Precision Foliar Application & Internal Controls

-

Action: Apply the solution via fine-mist foliar spray until runoff. Establish a parallel mock-treated control group (water + 0.05% Tween-20).

-

Causality: Endogenous IAA levels fluctuate wildly with circadian rhythms and environmental stress. The mock control is strictly necessary to isolate the specific transcriptomic impact of the synthetic 4-CPANa from baseline environmental noise.

Step 3: Time-Course Tissue Harvesting

-

Action: Harvest leaf tissue at 0, 12, 24, 48, and 72 hours post-treatment. Flash-freeze immediately in liquid nitrogen.

-

Causality: Transcriptional activation of CHS and F3GT typically peaks between 12–24 hours, while measurable metabolite accumulation (e.g., rutin) lags, peaking at 48–72 hours. A time-course ensures both the cause (transcription) and effect (translation/metabolism) are captured.

Step 4: Metabolite Extraction & LC-MS/MS Validation (The Self-Validating Checkpoint)

-

Action: Extract metabolites using 70% aqueous methanol. Quantify target flavonoids using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Cross-reference this data with RT-qPCR data for PAL and CHS from the same time points.

-

Causality: This creates a closed-loop validation system. If metabolite levels rise but transcript levels remain flat, the researcher must suspect exogenous contamination or a stress-induced artifact rather than true 4-CPANa elicitation. True auxin mimicry requires a correlated spike in both domains.

Step-by-step experimental workflow for 4-CPANa application and LC-MS/MS validation.

Toxicology, Safety Data, and Handling Protocols

While 4-CPANa is an invaluable research tool, it requires rigorous safety and handling protocols. It is classified under GHS as an irritant and must be handled in well-ventilated areas using appropriate personal protective equipment (PPE) to prevent aerosolized exposure during foliar spraying.

Table 2: Toxicological and Safety Profile

| Parameter | Specification |

| Acute Toxicity (Oral LD50) | 794 mg/kg (Mouse) |

| GHS Hazard Statements | Irritating to eyes, respiratory system, and skin (R36/37/38) |

| Safety Precautions | Wear suitable protective clothing, gloves, and eye/face protection |

| Storage Conditions | Sealed in a dry, cool, well-ventilated place |

| Environmental Impact | Potential root growth inhibition in non-target aquatic/soil species at >2 mg/L |

Data sourced from [1].

Conclusion

CAS 13730-98-8 (Sodium 4-chlorophenoxyacetate) is far more than a simple agricultural herbicide; it is a precision instrument for probing plant transcriptomics and upregulating high-value secondary metabolites. By understanding its specific mechanism of action—mimicking IAA while disrupting PIN efflux carriers—researchers can design highly controlled, self-validating experiments that push the boundaries of plant physiology and medicinal crop development.

References

-

ChemBK. (2025). Sodium 4-chlorophenoxyacetate - Physico-chemical Properties & Safety Data. Retrieved from:[Link]

-

Zhang, Z., et al. (2023). Exogenous spraying of 4-chlorophenoxyacetic acid sodium salt promotes growth and flavonoid biosynthesis of mulberry leaves (Morus alba L.). Physiology and Molecular Biology of Plants, 29(7), 971–983. Retrieved from:[Link]

-

Wang, W., et al. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. International Journal of Molecular Sciences, 24(21), 15722. Retrieved from:[Link]

-

MDPI Foods. (2025). Comparative Analysis of Amino Acid, Sugar, Acid and Volatile Compounds in 4-CPA-Treated and Oscillator-Pollinated Cherry Tomato Fruits During Ripe Stage. Foods, 14(22), 3914. Retrieved from:[Link]

Sources

solubility and stability of sodium 2-(4-chlorophenoxy)acetate

Technical Whitepaper: Solubility and Stability Profile of Sodium 2-(4-chlorophenoxy)acetate

Executive Summary

Sodium 2-(4-chlorophenoxy)acetate (Sodium 4-CPA) is the sodium salt of the synthetic auxin 4-chlorophenoxyacetic acid. Unlike its parent acid, which has limited aqueous solubility (~0.96 g/L), the sodium salt exhibits high water solubility (122 g/L at 25°C ), making it the preferred form for aqueous agrochemical formulations and tissue culture applications. While chemically stable in the solid state, the compound in solution is photolabile , exhibiting up to 30% degradation within 24 hours under direct sunlight.[1] This guide details the solubility limits, degradation pathways, and validated protocols for handling this compound in research and development settings.

Chemical Identity & Physicochemical Profile

Sodium 4-CPA is a phenoxy carboxylate salt.[2] Its high lattice energy contributes to a high melting point, yet the ionic nature facilitates rapid dissociation in water.

Table 1: Physicochemical Properties

| Property | Value / Description |

| CAS Number | 13730-98-8 |

| Molecular Formula | C₈H₆ClNaO₃ |

| Molecular Weight | 208.57 g/mol |

| Appearance | White needle-like or prismatic crystals |

| Melting Point | 154–157°C (Decomposes at higher temps) |

| pKa (Parent Acid) | 3.10 – 3.56 (Indicates salt is fully dissociated at pH > 5) |

| pH (1% Solution) | Typically 7.0 – 9.0 (Alkaline due to weak acid/strong base salt) |

Solubility Profile

The solubility contrast between the salt and the free acid is the critical formulation parameter.

-

Water: 122 g/L (25°C) . This high solubility allows for the preparation of concentrated stock solutions (e.g., 1000× stocks for tissue culture).

-

Organic Solvents: Practically insoluble in ethanol, propanol, and non-polar solvents. This is a reversal of the free acid's behavior, which is soluble in alcohols but sparingly soluble in water.

-

pH Dependence: Solubility is pH-dependent. Acidification of the salt solution below pH 3.0 will cause the precipitation of the free acid (4-CPA), which appears as a white cloudiness.

Stability & Degradation Mechanisms[3]

Solid-State Stability

Sodium 4-CPA is chemically robust in its solid crystalline form. It shows no significant degradation after long-term storage (2+ years) if kept dry and sealed. It is thermally stable up to ~54°C, but melting is accompanied by decomposition above 154°C.

Solution Stability (The Critical Control Point)

In aqueous solution, the compound faces two primary threats: Photolysis and Acidic Hydrolysis .

-

Photolysis: The chlorophenoxy moiety acts as a chromophore. Exposure to UV light or strong sunlight excites the molecule, leading to cleavage of the ether bond. Data indicates a 30% loss of active ingredient within 24 hours under direct sunlight exposure.[1]

-

Hydrolysis: The ether linkage is generally stable at neutral to alkaline pH. However, under strongly acidic conditions (pH < 3), the equilibrium shifts to the insoluble protonated acid.

-

Oxidative Degradation: In the presence of photocatalysts (e.g., trace iron or TiO₂), the compound undergoes advanced oxidation, mineralizing into chloride ions, CO₂, and water.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation route, emphasizing the cleavage of the ether bond which results in the formation of the toxic intermediate 4-chlorophenol before final mineralization.

Figure 1: Degradation pathways of Sodium 4-CPA showing pH-dependent precipitation and UV-mediated ether cleavage.

Experimental Protocols

To ensure reproducibility in research applications, the following protocols should be used for solubility verification and stability testing.

Protocol A: Saturation Shake-Flask Solubility (Modified OECD 105)

Use this protocol to verify the specific solubility limit in your specific buffer system.

-

Preparation: Weigh 2.0 g of Sodium 4-CPA into a 50 mL amber glass vial.

-

Solvent Addition: Add 10.0 mL of distilled water (pH 7.0).

-

Equilibration: Seal the vial and agitate at 25°C ± 1°C for 24 hours using a shaker or magnetic stirrer.

-

Observation:

-

If fully dissolved (clear solution), solubility > 200 g/L.

-

If undissolved solid remains, proceed to step 5.

-

-

Separation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Quantification: Filter the supernatant (0.45 µm PTFE filter). Dilute 1:1000 and analyze via HPLC-UV (280 nm) against a standard curve.

-

Calculation: Concentration (g/L) = (Peak Area / Slope) × Dilution Factor.

-

Protocol B: Photostability Stress Test

Essential for validating storage conditions for stock solutions.

-

Sample Prep: Prepare a 1 mg/mL solution of Sodium 4-CPA in water.

-

Conditioning: Split the sample into two quartz cuvettes or clear glass vials.

-

Control: Wrap one vial completely in aluminum foil (Dark Control).

-

Test: Leave the second vial unwrapped.

-

-

Exposure: Place both vials in a light chamber (or direct sunlight) for 24 hours.

-

Analysis: Measure absorbance at 280 nm or analyze via HPLC.

-

Criteria: If the Test sample shows >5% decrease in peak area compared to the Dark Control, the formulation requires amber glass storage.

Workflow Diagram: Solubility Testing

Figure 2: Step-by-step workflow for determining the aqueous solubility limit.

Formulation & Handling Recommendations

Based on the physicochemical data, the following "Golden Rules" apply to handling Sodium 4-CPA:

-

Buffer Selection: Avoid acidic buffers (citrate, acetate pH < 4). Use phosphate (pH 7.0–7.5) or Tris buffers to maintain the salt in its soluble anionic form.

-

Light Protection: Mandatory. All stock solutions must be stored in amber glass or opaque plastic bottles. Wrap reaction vessels in foil during long incubations.

-

Sterilization: Solutions can be filter-sterilized (0.22 µm PES or PVDF). Autoclaving is generally safe due to thermal stability, but filtration is preferred to avoid any risk of thermal hydrolysis.

-

Stock Storage: Store 1000× stock solutions at -20°C. They remain stable for >1 year. Avoid repeated freeze-thaw cycles which may induce micro-precipitation.

References

-

PubChem. (n.d.).[3] Sodium 4-chlorophenoxyacetate | C8H6ClNaO3.[3][4][5] National Library of Medicine. Retrieved March 2, 2026, from [Link]

-

Plant Growth Hormones. (2018).[1] Function and characteristics of 4-CPA Sodium Salt. Retrieved March 2, 2026, from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[6][7] Retrieved March 2, 2026, from [Link]

-

ChemBK. (2025). Sodium 4-chlorophenoxyacetate Properties and Safety. Retrieved March 2, 2026, from [Link]

Sources

- 1. About 4-CPA sodium salt/4-CPA Na - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. ?4-Chlorophenoxyacetic acid sodium salt | 13730-98-8 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Sodium p-chlorophenoxyacetate | C8H6ClNaO3 | CID 23675789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Water Soluble 4-Chlorophenoxyacetic Acid Sodium Salt Plant Growth Regulator 4-CPA Sodium Salt 4-CPA Na Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. filab.fr [filab.fr]

Molecular Mechanisms of Sodium 2-(4-Chlorophenoxy)acetate (4-CPA): A Technical Guide to Synthetic Auxin Pharmacology

Executive Summary

Sodium 2-(4-chlorophenoxy)acetate (4-CPA sodium salt) is a highly potent synthetic auxin widely utilized in agrochemical formulations to promote fruit setting and regulate plant growth[1]. While its macroscopic effects on plant physiology are well-documented, optimizing its application in modern drug development and precision agriculture requires a rigorous understanding of its interactions at the molecular level. This whitepaper provides an in-depth analysis of 4-CPA’s mode of action, detailing its role as a "molecular glue" within the TIR1/AFB-Aux/IAA co-receptor complex, its pharmacokinetic stability, and the validated experimental methodologies used to quantify its signaling dynamics.

Structural Basis of Receptor Activation

Endogenous auxins, such as indole-3-acetic acid (IAA), regulate gene expression by binding to the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins[2]. 4-CPA mimics this endogenous ligand but possesses distinct structural features—most notably the 4-chlorophenoxy ring—that fundamentally alter its binding kinetics and receptor selectivity.

The SCF^TIR1/AFB-Aux/IAA Co-Receptor System

4-CPA functions not as a traditional lock-and-key agonist, but as a molecular glue[3]. Upon entering the nucleus, the 4-chlorophenoxyacetate anion docks into the hydrophobic cavity of the leucine-rich repeat (LRR) domain of TIR1/AFB receptors[4]. The carboxylate group of 4-CPA forms critical hydrogen bonds with conserved residues (e.g., Arg403 and Ser438 in Arabidopsis TIR1), while the halogen at the 4-position of the aromatic ring optimizes van der Waals interactions within the binding pocket, a structural requirement for robust auxinic activity[5].

This binding does not induce a conformational change in TIR1 itself. Instead, the docked 4-CPA creates a composite binding surface that drastically increases the receptor's affinity for the Domain II (degron) of Aux/IAA transcriptional repressors[3].

Signal Transduction Cascade

Once the ternary complex (TIR1 - 4-CPA - Aux/IAA) is formed, the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex ubiquitinates the Aux/IAA repressor[6]. The polyubiquitinated Aux/IAA is subsequently recognized and degraded by the 26S proteasome. The destruction of these repressors liberates Auxin Response Factor (ARF) transcription factors, which then dimerize and activate the transcription of auxin-responsive genes[2][6].

4-CPA mediated SCF^TIR1/AFB signal transduction and ARF activation pathway.

Pharmacokinetics: Metabolic Stability and Transport

A critical differentiator between endogenous IAA and synthetic phenoxyacetic acids like 4-CPA is their metabolic fate in planta. Natural IAA is subject to rapid inactivation via GH3-mediated amino acid conjugation and oxidative degradation[7].

Because 4-CPA lacks the indole ring structure recognized by most GH3 ligases, it is not an efficient substrate for the primary auxin-inactivation pathways[7]. Consequently, 4-CPA exhibits a significantly longer half-life in cellular tissues. Furthermore, while 4-CPA is actively imported into cells by influx carriers such as AUX1, it interacts poorly with PIN-FORMED (PIN) efflux carriers compared to endogenous auxins, leading to localized intracellular accumulation and sustained signaling[7][8].

Table 1: Comparative Pharmacokinetics of Auxinic Compounds

| Compound | Receptor Affinity (TIR1/AFB) | GH3 Conjugation Susceptibility | Cellular Transport Dynamics |

| IAA (Endogenous) | High (Broad spectrum across AFBs) | High (Rapid turnover/inactivation) | Highly polar (Fast PIN/AUX1 transport) |

| 4-CPA (Synthetic) | Moderate to High | Low (High metabolic stability) | AUX1 import; impaired PIN efflux |

| 2,4-D (Synthetic) | High (Prefers TIR1 over AFB5) | Very Low | AUX1 import; impaired PIN efflux |

Experimental Methodologies for Mechanistic Validation

To rigorously characterize the binding kinetics and downstream efficacy of 4-CPA, researchers must employ highly controlled, self-validating biochemical assays. Below are two field-proven protocols designed to isolate the molecular variables of 4-CPA action.

Protocol 1: Quantifying Co-Receptor Assembly via Surface Plasmon Resonance (SPR)

Expertise & Causality:

To measure the binding affinity (

Step-by-Step Methodology:

-

Sensor Functionalization: Coat a Streptavidin (SA) sensor chip with biotinylated Aux/IAA degron peptide (e.g., IAA7 degron) until a baseline shift of ~200 Response Units (RU) is achieved.

-

Complex Assembly: Pre-incubate purified recombinant TIR1 protein (50 nM) with varying concentrations of 4-CPA sodium salt (10 nM to 10 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

-

Association Phase: Inject the TIR1/4-CPA analyte mixture over the sensor chip at a flow rate of 30 µL/min for 120 seconds to measure the association rate (

). -

Dissociation Phase: Switch to running buffer devoid of TIR1 and 4-CPA for 300 seconds to measure the dissociation rate (

). -

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

).

Self-Validating System (Trustworthiness):

The protocol mandates a parallel reference flow cell immobilized with a mutant degron peptide (mDII) containing a critical Proline-to-Serine substitution. Because mDII cannot bind TIR1 even in the presence of active auxins, any RU increase in this channel represents non-specific binding or machine noise. Subtracting this reference signal from the active flow cell guarantees that the calculated

Surface Plasmon Resonance (SPR) workflow for quantifying 4-CPA binding kinetics.

Protocol 2: In Vivo Degradation Kinetics using DII-Venus Reporter Assays

Expertise & Causality: To verify that 4-CPA binding translates to actual repressor degradation in vivo, we utilize a DII-Venus fluorescent reporter assay in transgenic Arabidopsis roots. We use the isolated DII domain fused to the fast-maturing Venus fluorophore rather than a full-length Aux/IAA-Venus construct. Full-length proteins contain domains that interact with other cellular co-repressors (like TOPLESS), which can obscure the direct degradation kinetics strictly mediated by the TIR1-4-CPA interaction.

Step-by-Step Methodology:

-

Seedling Preparation: Grow DII-Venus transgenic seedlings vertically on 0.5x MS agar plates for 5 days.

-

Baseline Imaging: Mount roots on confocal microscope slides and capture baseline Venus fluorescence (Excitation: 514 nm, Emission: 525-550 nm).

-

Treatment: Perfuse the slide chamber with liquid MS media containing 1 µM 4-CPA sodium salt.

-

Time-Lapse Acquisition: Capture Z-stack images of the root elongation zone every 5 minutes for 60 minutes.

-

Quantification: Measure the exponential decay of nuclear fluorescence intensity over time using ImageJ/Fiji to determine the degradation half-life (

).

Self-Validating System (Trustworthiness): This assay is performed alongside a control cohort pre-treated for 1 hour with 50 µM MG132, a potent 26S proteasome inhibitor. If the 4-CPA-induced fluorescence decay is genuinely driven by the canonical SCF^TIR1 pathway, MG132 will completely rescue and stabilize the Venus signal. If fluorescence decays despite MG132 treatment, it indicates artifactual photobleaching or off-target fluorescence quenching, inherently invalidating that experimental run.

Conclusion

Sodium 2-(4-chlorophenoxy)acetate operates as a highly stable, synthetic molecular glue within the plant's endogenous auxin signaling machinery. By leveraging the TIR1/AFB-Aux/IAA co-receptor complex[3] while simultaneously evading GH3-mediated metabolic degradation[7], 4-CPA ensures prolonged transcriptional reprogramming. Understanding these precise molecular interactions and validating them through rigorous, self-controlled methodologies allows researchers to optimize its use in agricultural formulations and utilize it as a reliable chemical probe in plant biology research.

References

- National Institutes of Health (NIH)

- 4-CPA structure and transport cycle ResearchGate URL

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Frontiers URL

- Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants bioRxiv URL

- Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)

- Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram G3 Genes|Genomes - Oxford Academic URL

- Regulations.

- National Institutes of Health (NIH)

Sources

- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Chlorophenoxyacetic Acid Sodium Salt

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenoxyacetic acid (4-CPA) and its sodium salt are synthetic auxins that play a dual role in agriculture, serving as a plant growth regulator at low concentrations and a selective herbicide at higher doses.[1][2][3] This technical guide provides a comprehensive review of the research on 4-chlorophenoxyacetic acid sodium salt, covering its chemical properties, synthesis, mechanism of action, diverse applications, and toxicological profile. By synthesizing technical data with practical insights, this document aims to be an essential resource for professionals in agricultural science and drug development.

Introduction

4-Chlorophenoxyacetic acid sodium salt is the sodium salt of 4-CPA, a phenoxy acid derivative with significant biological activity in plants.[4][5] It is structurally similar to endogenous plant hormones called auxins, allowing it to influence and regulate various aspects of plant growth, including cell division and differentiation.[1][6] This mimetic action is the foundation of its utility in agriculture, where it is used to prevent premature fruit drop, promote fruit setting, and induce the formation of seedless fruits in crops like tomatoes, peppers, and grapes.[2][4][5] Conversely, at elevated concentrations, this same hormonal interference leads to uncontrolled growth and eventual death in susceptible broadleaf weeds, making it an effective herbicide.[7][8]

Chemical and Physical Properties

Understanding the physicochemical properties of 4-chlorophenoxyacetic acid sodium salt is fundamental to its formulation, application, and environmental fate. The compound is a white crystalline solid that is readily soluble in water.[7][9][10] This high water solubility is a key factor in its agricultural formulations and its potential mobility in the environment.[11]

| Property | Value | Source |

| Chemical Name | Sodium 4-chlorophenoxyacetate | [7] |

| CAS Number | 13730-98-8 | [7][10] |

| Molecular Formula | C8H6ClNaO3 | [7][10] |

| Molecular Weight | 208.57 g/mol | [7][10] |

| Appearance | White crystalline powder/needles | [7][9][10] |

| Melting Point | 154-164 °C | [7][9][10] |

| Solubility | Soluble in water | [7][10] |

| Vapor Pressure | 0.000188 mmHg at 25°C | [10] |

Synthesis and Manufacturing

The synthesis of 4-chlorophenoxyacetic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid under alkaline conditions.[10][12][13] The resulting 4-chlorophenoxyacetic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the sodium salt.

A common laboratory-scale synthesis procedure is as follows:

-

4-chlorophenol is dissolved in an aqueous solution of sodium hydroxide to form sodium 4-chlorophenolate.[12][13]

-

The mixture is heated, typically under reflux, to facilitate the nucleophilic substitution reaction where the phenolate displaces the chloride from chloroacetic acid.[12]

-

After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the 4-chlorophenoxyacetic acid.[12]

-

The precipitated acid is then filtered, washed, and dried.[12]

-

Finally, the acid is dissolved in a suitable solvent and neutralized with a stoichiometric amount of sodium hydroxide to yield the sodium salt.

Industrial production may utilize variations of this process, potentially using different solvents or catalysts to improve yield and purity.[14]

Mechanism of Action

The biological effects of 4-chlorophenoxyacetic acid sodium salt stem from its ability to mimic the natural plant hormone auxin.[1][6]

As a Plant Growth Regulator: At low concentrations, 4-CPA binds to auxin receptors in plant cells, initiating a signaling cascade that promotes cell division, elongation, and differentiation.[1][6] This leads to desirable agricultural outcomes such as:

-

Preventing Abscission: It inhibits the formation of the abscission layer at the base of flowers and young fruits, preventing them from dropping prematurely.[4]

-

Promoting Fruit Set and Development: It stimulates ovary enlargement and fruit growth, even in the absence of pollination, which can lead to the formation of seedless fruits (parthenocarpy).[5]

-

Enhancing Yield and Quality: By ensuring more flowers develop into fruits and promoting uniform growth, it can significantly increase crop yields and improve quality.[2][5]

As a Herbicide: At higher concentrations, the auxin-mimicking effect becomes detrimental, particularly for broadleaf weeds. The excessive and unregulated growth stimulation leads to a variety of physiological disruptions, including epinasty (twisting of stems and leaves), stem swelling, and disruption of vascular tissues, ultimately causing the death of the plant.

Caption: Mechanism of 4-CPA as a growth regulator and herbicide.

Applications in Agriculture

4-Chlorophenoxyacetic acid sodium salt is applied to a variety of crops to achieve specific outcomes. Application rates are critical, as the line between beneficial growth regulation and phytotoxicity is concentration-dependent.[5][7]

-

Tomatoes: Used to prevent flower drop and promote fruit setting, especially under adverse temperature conditions. Typical application is a spray of 15-30 mg/L on the flowers.[5][7]

-

Grapes: Applied after flowering to reduce fruit drop and increase the size and uniformity of the berries.[5]

-

Eggplant and Peppers: Sprayed during the blooming period to enhance fruit set and increase early yield.[4][5]

-

Rice Defense: Recent research has shown that 4-CPA can act as a chemical elicitor, inducing defense resistance in rice against insects like the white-backed planthopper by modulating metabolic pathways and inducing the formation of lignin-like polymers.[15]

Toxicological Profile and Environmental Fate

Toxicology: 4-Chlorophenoxyacetic acid sodium salt is classified as having low acute toxicity. The acute oral LD50 for rats is reported to be 2200 mg/kg, and the acute dermal LD50 is greater than 2200 mg/kg.[7] However, it can be an irritant to the skin and eyes.[7] While comprehensive carcinogenicity studies on 4-CPA are limited, the evidence from structurally related compounds like 2,4-D does not suggest a strong carcinogenic potential in humans.[16]

Environmental Fate: Due to its high water solubility, 4-CPA has the potential to be mobile in soil and could contaminate groundwater.[11][17] Its persistence in the environment is a subject of ongoing research. Degradation can occur through various processes, including electrochemical oxidation.[1][8] Studies are also exploring the use of layered double hydroxides to create controlled-release formulations, which could minimize environmental contamination by reducing the amount of herbicide needed and controlling its release rate.[11][18]

Analytical Methodology: Quantification in Strawberry Matrix

The detection and quantification of 4-CPA residues in agricultural products are crucial for ensuring food safety and regulatory compliance. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and highly sensitive method for this purpose.

Experimental Protocol: Modified QuEChERS for HPLC-MS/MS Analysis

This protocol is adapted from a method for determining 4-CPA in strawberries.[19] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation.

Objective: To extract and quantify 4-CPA residues from a strawberry sample.

Materials:

-

Homogenized strawberry sample

-

Acetonitrile (ACN)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Sodium Chloride (NaCl)

-

Trisodium citrate dihydrate and Disodium hydrogen citrate sesquihydrate

-

Dispersive solid-phase extraction (d-SPE) sorbents: C18 and a strong cation-exchange (SCX) sorbent

-

HPLC-grade water with 0.1% formic acid

-

HPLC-grade methanol

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Vortex mixer

-

HPLC-MS/MS system with a C18 column and electrospray ionization (ESI) source

Procedure:

-

Sample Extraction:

-

Weigh 10 g of the homogenized strawberry sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS salt packet (containing MgSO4, NaCl, and citrate buffers). The salts induce liquid-liquid partitioning and help separate the acetonitrile layer.

-

Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.

-

-

Centrifugation:

-

Centrifuge the tube at 4000 rpm for 5 minutes. This will result in a clean separation of the upper acetonitrile layer (containing the 4-CPA) from the aqueous and solid matrix components.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., MgSO4, C18, and SCX).

-

The SCX sorbent is particularly important for removing pigments like anthocyanins from strawberries, which can interfere with the analysis.[19]

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Preparation for Analysis:

-

Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes.

-

Carefully collect the cleaned supernatant.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Inject the sample into the HPLC-MS/MS system.

-

Separation: Perform chromatographic separation on a C18 column using a gradient mobile phase of 0.1% formic acid in water and methanol.

-

Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor for the specific precursor-to-product ion transitions for 4-CPA in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

-

Quantification: Create a calibration curve using analytical standards of 4-CPA to quantify the concentration in the sample. The limit of detection (LOD) for this method can be as low as 0.005 mg/kg.[19]

-

Conclusion